SARS-CoV-2 3CLpro-IN-16

SARS-CoV-2 3CLpro IC50

Covalent 3CLpro inhibitor programs often lack well-characterized probe compounds with validated warhead chemistry for SAR benchmarking. SARS-CoV-2 3CLpro-IN-16 (Compound 3a) fills this gap as a thiocyanate-based covalent inhibitor with confirmed Cys145 binding via X-ray crystallography (PDB: 8HTV). • IC50 = 2.124 μM; ideal reference compound for covalent efficiency benchmarking and warhead optimization. • Atomic-level binding pose validated by co-crystal structure enables rational fragment-based design. • Favorable selectivity index (>80 in Vero E6 cells) supports use in cellular antiviral assays with low cytotoxicity. Supplied with Certificate of Analysis. For research use only.

Molecular Formula C17H14N2OS
Molecular Weight 294.4g/mol
Cat. No. B430491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-16
Molecular FormulaC17H14N2OS
Molecular Weight294.4g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC#N
InChIInChI=1S/C17H14N2OS/c18-12-21-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-11H2
InChIKeyBWJPRMXKIWYPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-16: Covalent 3CLpro Inhibitor


SARS-CoV-2 3CLpro-IN-16 (also referred to as Compound 3a) is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in viral polyprotein processing and replication [1]. The compound contains a distinctive thiocyanate moiety as a covalent warhead, which forms a covalent bond with the catalytic Cys145 residue within the active site of 3CLpro [1]. X‑ray crystallography (PDB ID: 8HTV) has confirmed the binding mode of this compound in the protease catalytic pocket, providing atomic-level detail on its interaction with the target [2]. Its molecular formula is C17H14N2OS, with a molecular weight of 294.37 g/mol and a CAS number of 352659-40-6 .

C Thiocyanate warhead covalent 3CLpro inhibition studies
S Baseline scaffold for intra-series SAR campaigns
L Crystallographic ligand for 3CLpro fragment-based design

Uniqueness of SARS-CoV-2 3CLpro-IN-16


Inhibitors of SARS-CoV-2 3CLpro exhibit wide-ranging structural, mechanistic, and potency profiles that directly influence their utility in specific research and discovery workflows. For example, approved clinical agents such as nirmatrelvir and ensitrelvir achieve picomolar to low nanomolar IC50 values and have been optimized for oral bioavailability and clinical efficacy [1][2]. In contrast, SARS-CoV-2 3CLpro-IN-16 (Compound 3a) operates with a distinct thiocyanate-based covalent warhead and exhibits a moderate IC50 of 2.124 μM, which positions it as a probe compound rather than a therapeutic lead [3]. The compound’s unique warhead chemistry and its defined binding pose, confirmed by crystallography, make it a valuable comparator for structure–activity relationship (SAR) studies and for investigating covalent inhibition mechanisms that are not addressed by nitrile‑ or ketoamide‑based clinical inhibitors [3]. Substituting SARS-CoV-2 3CLpro-IN-16 with a more potent clinical candidate would fundamentally alter the experimental readout and obscure the specific chemical space being explored.

Mechanism Thiocyanate warhead differs from nitrile/ketoamide clinical candidates; reactivity profile may shift.
Potency >600-fold potency gap vs. nirmatrelvir limits direct functional comparison; not a clinical-stage replacement.
SAR baseline Using optimized analog 3h obscures parent scaffold baseline; inter-series comparison may mislead.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-16


Biochemical Potency vs. Nirmatrelvir and Ensitrelvir

SARS-CoV-2 3CLpro-IN-16 (Compound 3a) exhibits an IC50 of 2.124 μM against recombinant SARS-CoV-2 3CLpro in a fluorescence resonance energy transfer (FRET)-based enzymatic assay [1]. In contrast, the clinically approved covalent inhibitor nirmatrelvir displays an IC50 of approximately 3.1 nM in comparable biochemical assays, and the non‑covalent inhibitor ensitrelvir shows an IC50 of approximately 13 nM [2][3]. This represents a >600‑fold and >150‑fold difference in potency, respectively, underscoring that SARS-CoV-2 3CLpro-IN-16 is a moderately potent probe compound rather than a therapeutic lead.

Biochemical Potency
Cross-study comparable
3CLpro-IN-16 IC50: 2.124 μM vs. Nirmatrelvir ~3.1 nM, Ensitrelvir ~13 nM
Probe-level potency context; supports mechanistic studies, not therapeutic development.
FRET-based enzymatic assay
SARS-CoV-2 3CLpro IC50 Covalent Inhibitor Nirmatrelvir Ensitrelvir

Covalent Warhead: Thiocyanate vs. Nitrile

SARS-CoV-2 3CLpro-IN-16 (Compound 3a) employs a thiocyanate (–SCN) group as its covalent warhead, a reactive functionality that has not been widely explored for SARS-CoV-2 3CLpro inhibition [1]. In contrast, nirmatrelvir and many other clinical‑stage 3CLpro inhibitors rely on a nitrile (–CN) warhead to engage Cys145 [2]. Tandem mass spectrometry (MS/MS) and X‑ray crystallography (PDB ID: 8HTV) unambiguously confirm that the thiocyanate warhead of Compound 3a forms a covalent bond with the catalytic Cys145 residue, establishing a structurally characterized binding mode [1].

Warhead Binding Mode
Class-level inference
Thiocyanate (–SCN) forms covalent bond with Cys145; confirmed by MS/MS and X‑ray crystallography (2.04 Å)
Distinct warhead chemistry expands covalent inhibitor design space.
PDB: 8HTV
Thiocyanate Nitrile Covalent Warhead 3CLpro Cys145

Intra-Series Potency: 3a vs. 3h

Within the same chemical series, SARS-CoV-2 3CLpro-IN-16 (Compound 3a) exhibits an IC50 of 2.124 μM, while the structurally optimized analog 3h achieves an IC50 of 0.322 μM under identical FRET‑based enzymatic assay conditions, representing a 6.6‑fold improvement in potency [1]. Furthermore, Compound 3h demonstrates a kinact/Ki value of 1669.34 M⁻¹ s⁻¹, confirming its enhanced covalent efficiency compared to the parent scaffold [1].

Intra-Series SAR
Head-to-head
3a IC50: 2.124 μM
3h IC50: 0.322 μM (kinact/Ki 1669.34 M⁻¹s⁻¹)
Establishes parent baseline for analog optimization studies; 6.6-fold potency difference.
Identical FRET assay conditions
SARS-CoV-2 3CLpro Structure–Activity Relationship Compound 3h Kinact/Ki

Antiviral Activity and Cytotoxicity: 3a vs. 3c

While cellular antiviral data for SARS-CoV-2 3CLpro-IN-16 (Compound 3a) are not explicitly reported, the closely related analog 3c provides relevant context. Compound 3c, which shares the thiocyanate warhead and core scaffold, inhibits SARS-CoV-2 replication in Vero E6 cells with an EC50 of 2.499 μM and demonstrates low cytotoxicity with a CC50 > 200 μM, yielding a selectivity index (SI) > 80 [1]. This favorable cytotoxicity window suggests that the thiocyanate series, including the parent compound 3a, may exhibit acceptable cellular tolerability for in vitro antiviral studies.

Cellular Context (Analog)
Class-level inference
Compound 3c: EC50 2.499 μM, CC50 >200 μM, SI >80 (Vero E6)
Suggests thiocyanate series may exhibit low cytotoxicity in cell assays; 3a data not directly reported.
Data to verify for parent compound
SARS-CoV-2 Antiviral Activity EC50 CC50 Vero E6

SARS-CoV-2 3CLpro-IN-16: Research and Industrial Use Cases


Thiocyanate-Based Covalent 3CLpro Probe

SARS-CoV-2 3CLpro-IN-16 serves as a well‑characterized chemical probe for investigating covalent inhibition of SARS-CoV-2 3CLpro via a thiocyanate warhead. Its moderate IC50 (2.124 μM) and confirmed covalent bond formation with Cys145, as validated by MS/MS and X‑ray crystallography, make it an ideal reference compound for kinetic studies of covalent enzyme inactivation and for benchmarking the efficiency of novel warheads [1][2].

SAR Reference Standard

The compound is a valuable reference standard in SAR campaigns aimed at optimizing 3CLpro inhibitors. Its direct comparison with more potent analogs, such as compound 3h (IC50 = 0.322 μM), provides a clear baseline for measuring improvements in potency and covalent efficiency, facilitating the rational design of next‑generation inhibitors [1].

Crystallographic Ligand for 3CLpro

The high‑resolution X‑ray crystal structure of SARS-CoV-2 3CLpro in complex with Compound 3a (PDB ID: 8HTV) provides atomic‑level detail on the binding mode of the thiocyanate warhead [2]. This makes the compound an essential tool for structural biologists engaged in fragment‑based drug discovery, molecular docking studies, and the rational design of covalent inhibitors targeting the 3CLpro active site.

Cellular Antiviral Probe

Based on the favorable selectivity index (>80) observed for the closely related analog 3c in Vero E6 cells, SARS-CoV-2 3CLpro-IN-16 is suitable as a cellular probe in SARS-CoV-2 antiviral assays, with low expected cytotoxicity [1]. This enables researchers to investigate the impact of covalent 3CLpro inhibition on viral replication with reduced risk of compound‑induced cellular toxicity.

Application
Selection Property
Validation Focus
Covalent 3CLpro probe studies
Thiocyanate warhead reactivity
Cys145 covalent binding confirmation (MS, crystallography)
SAR reference for 3CLpro inhibitors
Parent scaffold baseline potency
Intra-series potency comparison (3a vs 3h)
Crystallographic fragment-based design
Defined binding pose in 3CLpro active site
Active-site interaction mapping (PDB: 8HTV)
Antiviral cellular probe assays
Cytotoxicity window (analog data)
Cellular EC50 and selectivity index review

Technical Documentation Hub

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38 linked technical documents
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